molecular formula C16H14BrNO3 B15215021 2-Bromo-1,3-dimethoxy-10-methylacridin-9(10H)-one CAS No. 88901-75-1

2-Bromo-1,3-dimethoxy-10-methylacridin-9(10H)-one

Cat. No.: B15215021
CAS No.: 88901-75-1
M. Wt: 348.19 g/mol
InChI Key: UZVHQRPTYVBDAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1,3-dimethoxy-10-methylacridin-9(10H)-one is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique bromine and methoxy substituents, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,3-dimethoxy-10-methylacridin-9(10H)-one typically involves the bromination of 1,3-dimethoxy-10-methylacridin-9(10H)-one. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as chloroform or acetic acid under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination reactions with optimized conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time would be critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions could convert the bromine substituent to a hydrogen atom, yielding 1,3-dimethoxy-10-methylacridin-9(10H)-one.

    Substitution: Nucleophilic substitution reactions could replace the bromine atom with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield quinone derivatives, while substitution reactions could produce various substituted acridines.

Scientific Research Applications

2-Bromo-1,3-dimethoxy-10-methylacridin-9(10H)-one may have applications in various fields of scientific research:

    Chemistry: As a precursor for the synthesis of more complex acridine derivatives.

    Biology: Potential use as a fluorescent probe or DNA intercalator.

    Medicine: Investigation of its pharmacological properties, such as anticancer or antimicrobial activities.

    Industry: Possible applications in the development of dyes or pigments.

Mechanism of Action

The mechanism of action of 2-Bromo-1,3-dimethoxy-10-methylacridin-9(10H)-one would depend on its specific biological target. For example, if it acts as a DNA intercalator, it would insert itself between DNA base pairs, disrupting DNA replication and transcription processes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethoxy-10-methylacridin-9(10H)-one: Lacks the bromine substituent, potentially resulting in different chemical and biological properties.

    2-Chloro-1,3-dimethoxy-10-methylacridin-9(10H)-one: Similar structure with a chlorine atom instead of bromine, which may affect its reactivity and applications.

Uniqueness

The presence of the bromine atom in 2-Bromo-1,3-dimethoxy-10-methylacridin-9(10H)-one may confer unique reactivity and biological activity compared to its analogs. Bromine is a larger and more polarizable atom than chlorine, which could influence the compound’s interactions with biological targets and its overall chemical behavior.

Properties

CAS No.

88901-75-1

Molecular Formula

C16H14BrNO3

Molecular Weight

348.19 g/mol

IUPAC Name

2-bromo-1,3-dimethoxy-10-methylacridin-9-one

InChI

InChI=1S/C16H14BrNO3/c1-18-10-7-5-4-6-9(10)15(19)13-11(18)8-12(20-2)14(17)16(13)21-3/h4-8H,1-3H3

InChI Key

UZVHQRPTYVBDAW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C(C(=C(C=C31)OC)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.